molecular formula C12H13NO3 B13693278 2-Methyl-3-(2-oxo-1-pyrrolidinyl)benzoic Acid

2-Methyl-3-(2-oxo-1-pyrrolidinyl)benzoic Acid

Cat. No.: B13693278
M. Wt: 219.24 g/mol
InChI Key: IHHBECBLQXSQEE-UHFFFAOYSA-N
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Description

2-Methyl-3-(2-oxo-1-pyrrolidinyl)benzoic Acid is a chemical compound intended for research use only, not for human consumption. This benzoic acid derivative incorporates a 2-oxopyrrolidine substituent, a structural motif found in compounds with significant biological activity . Specifically, 2-oxo-1-pyrrolidine derivatives are investigated in medicinal chemistry for their potential applications in targeting neurological conditions, such as epilepsy and convulsions, and for managing neuropathic pain and migraine . The structural framework of this compound is analogous to other researched benzoic acid derivatives, which have shown promise as inhibitors of key metabolic pathways. For instance, certain pyrrolidinyl-substituted benzoic acid derivatives have been reported to demonstrate anti-hyperlipidemic activity by potentially inhibiting the biosynthesis of both sterols and fatty acids, which are precursors for lipid components in lipoproteins . The presence of the 2-oxopyrrolidine group is a key feature in various pharmacologically active structures, making this compound a valuable intermediate for the synthesis and development of novel therapeutic agents . Researchers can utilize this high-purity compound to explore structure-activity relationships, develop new synthetic routes, and investigate mechanisms of action in preclinical studies.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

2-methyl-3-(2-oxopyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C12H13NO3/c1-8-9(12(15)16)4-2-5-10(8)13-7-3-6-11(13)14/h2,4-5H,3,6-7H2,1H3,(H,15,16)

InChI Key

IHHBECBLQXSQEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1N2CCCC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Overview

The most common approach involves the sequential construction of the benzoic acid framework, followed by functionalization to introduce the pyrrolidinyl and methyl groups at specific positions.

Stepwise Procedure

  • Step 1: Synthesis of a substituted benzoic acid precursor, often starting from methyl-substituted benzene derivatives such as ortho- or para- methylbenzoic acids.
  • Step 2: Introduction of the pyrrolidinyl moiety via amide or ester formation, typically through nucleophilic substitution or amidation reactions.
  • Step 3: Oxidation or functionalization to incorporate the keto group on the pyrrolidinyl ring.

Specific Reaction Conditions

  • Temperature: Generally between room temperature and 150°C.
  • Catalysts: Acidic catalysts such as acetic acid are frequently employed to facilitate esterification or amidation.
  • Solvents: Aromatic solvents like toluene or xylene are used for high-temperature reactions, while polar aprotic solvents such as DMF or DMSO are common for nucleophilic substitutions.

Representative Synthesis Pathway (Based on Patent US6784197B2)

  • Reaction: The synthesis involves reacting a suitable benzoic acid derivative with a pyrrolidinyl precursor under reflux conditions in acetic acid, leading to the formation of the target compound.
  • Outcome: The process yields the compound with high regioselectivity, especially when catalyzed by acids or using specific protecting groups.

Synthesis via Intermediate Formation and Functional Group Transformations

Formation of Key Intermediates

Coupling Strategies

  • Amide Bond Formation: The pyrrolidinyl derivative is coupled to the benzoic acid via amide bond formation using coupling reagents like DCC or EDC.
  • Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) are employed to attach the pyrrolidinyl moiety to the aromatic ring.

Oxidation and Functionalization

  • The keto group on the pyrrolidinyl ring is introduced via oxidation of the corresponding alcohol or via direct oxidation of the precursor.

Asymmetric Synthesis and Enantioselective Methods

Chiral Resolution

  • Patent US7902380B2 describes a process involving chiral resolution using chiral bases and acids to obtain enantiomerically enriched intermediates, which can be further transformed into the target compound.

Use of Chiral Catalysts

  • Asymmetric catalysis employing chiral ligands and catalysts facilitates the stereoselective formation of the pyrrolidinyl ring with high enantiomeric purity.

Data Summary and Comparative Table

Methodology Key Reactions Typical Conditions Advantages References
Multi-step Organic Synthesis Nucleophilic substitution, amidation, oxidation Room to 150°C, acetic acid, aromatic solvents High regioselectivity, well-established US6784197B2,
Intermediate Coupling Palladium-catalyzed coupling, Friedel-Crafts acylation Elevated temperatures, inert atmosphere Versatile, allows functional group modifications ,
Asymmetric Synthesis Chiral resolution, asymmetric catalysis Use of chiral bases, acids, or ligands Enantiomeric purity, stereoselectivity US7902380B2,

Research Findings and Notable Observations

  • Reaction Temperatures: Most syntheses are conducted between ambient and 150°C, depending on the specific step.
  • Catalysts and Solvents: Acidic catalysts such as acetic acid and aromatic solvents like toluene are prevalent.
  • Yield Optimization: Sequential purification, including recrystallization and chromatography, enhances purity and yield.
  • Chiral Resolution: Enantiomeric enrichment is achieved via crystallization of diastereomeric salts, as described in patent US7902380B2.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-3-(2-oxo-1-pyrrolidinyl)benzoic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methyl-3-(2-oxo-1-pyrrolidinyl)benzoic Acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-3-(2-oxo-1-pyrrolidinyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity and Extraction Efficiency : The methyl group in this compound likely increases its distribution coefficient (log m) compared to hydroxy-substituted analogs (e.g., 4-hydroxy-5-(2-oxopyrrolidinyl)-benzoic acid), favoring faster extraction in membrane-based systems .
  • Stereoelectronic Effects: The 2-oxopyrrolidinyl group in the target compound may exhibit different electronic effects compared to imidazolidinone or diketone substituents, influencing reactivity and binding interactions.

Toxicity and QSTR Predictions

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the importance of molecular connectivity indices (e.g., 0JA, 1JA) in predicting oral LD₅₀ in mice . For the target compound:

  • 0JA (Zero-order connectivity index) : Reflects branching and substituent complexity. The methyl and pyrrolidinyl groups likely increase 0JA compared to simpler analogs (e.g., unsubstituted benzoic acid), correlating with higher predicted toxicity.
  • Cross-factor JB (0JA × 1JA): Higher JB values in analogs with bulky substituents may indicate nonlinear toxicity trends.

Biological Activity

2-Methyl-3-(2-oxo-1-pyrrolidinyl)benzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is structurally characterized by a methyl group, a pyrrolidinyl moiety, and a carboxylic acid functional group, which may contribute to its diverse pharmacological effects.

Antimicrobial Activity

Research has shown that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. A study evaluated various benzoic acid derivatives for their Minimum Inhibitory Concentration (MIC) against several bacterial strains. The results indicated that certain compounds had significant activity against Staphylococcus aureus and Bacillus cereus , with MIC values as low as 0.015 mg/mL for some derivatives .

Cytotoxicity Studies

Cytotoxicity assays conducted on human normal fetal lung fibroblast MRC-5 cell lines revealed that this compound exhibited no substantial cytotoxic effects at concentrations up to 10 μM, maintaining cell viability above 91% compared to untreated controls . This suggests a favorable safety profile for further pharmacological exploration.

Proteasome and Autophagy Activation

In silico studies and experimental evaluations have indicated that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). These pathways are crucial for protein degradation and cellular homeostasis. Notably, compounds similar to this compound have been shown to activate cathepsins B and L, which are involved in lysosomal degradation processes .

Data Table: Summary of Biological Activities

Activity Tested Compound Effect Observed Concentration
AntimicrobialVarious benzoic acid derivativesSignificant activity against bacteriaMIC from 0.015 mg/mL
CytotoxicityThis compoundNo significant cytotoxicityUp to 10 μM
Proteasome ActivationBenzoic acid derivativesEnhanced proteasomal activity5 μM
Autophagy ActivationSimilar compoundsIncreased cathepsin activityNot specified

Study on Antimicrobial Properties

A comparative study highlighted the antimicrobial efficacy of various benzoic acid derivatives, including those structurally related to this compound. The results demonstrated that these compounds could inhibit the growth of pathogenic bacteria effectively, suggesting potential applications in developing new antimicrobial agents .

Evaluation of Proteostasis Modulators

Another investigation focused on the role of benzoic acid derivatives in promoting proteostasis through UPP and ALP activation. The findings indicated that these compounds could serve as promising candidates for therapeutic agents aimed at enhancing cellular degradation pathways, particularly in age-related conditions where these processes decline .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-methyl-3-(2-oxo-1-pyrrolidinyl)benzoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling a benzoic acid derivative with a pyrrolidinone moiety under controlled conditions. Key steps include activating the carboxylic acid group (e.g., via mixed anhydride or coupling reagents like EDCI) and optimizing temperature (60–80°C) to prevent side reactions. Solvent choice (e.g., DMF or THF) and stoichiometric ratios of reactants are critical for achieving >70% yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer : X-ray crystallography is definitive for resolving the 3D structure (as demonstrated in PYCR1 complex studies ). Complementary methods include:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using 2D experiments (COSY, HSQC) to confirm substituent positions.
  • FT-IR : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrrolidinyl ring vibrations.
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula (C13H15NO4) with <1 ppm error .

Q. What biological targets are commonly associated with this compound in preliminary studies?

  • Methodological Answer : The compound interacts with enzymes involved in amino acid biosynthesis, such as pyrroline-5-carboxylate reductase (PYCR1), as shown in crystallographic studies . Fluorescence polarization assays or surface plasmon resonance (SPR) are used to measure binding affinity (Kd values in µM range) .

Advanced Research Questions

Q. How can conflicting data between computational binding predictions and experimental results be resolved?

  • Methodological Answer : Discrepancies often arise from solvation effects or conformational flexibility. Mitigation strategies:

  • Molecular Dynamics (MD) Simulations : Run >100 ns trajectories to sample flexible regions (e.g., pyrrolidinyl ring).
  • Alchemical Free Energy Calculations : Compare ΔGbind predictions with SPR/Kd values.
  • Crystallographic Validation : Co-crystallize the compound with the target (e.g., PYCR1) to validate poses .

Q. What strategies optimize reaction conditions to minimize byproducts during scale-up synthesis?

  • Methodological Answer : Use design of experiments (DoE) to model variables:

  • Temperature : Lower temperatures (50°C) reduce decarboxylation side reactions.
  • Catalyst Screening : Test Pd/C or Ni catalysts for selective coupling.
  • Continuous Flow Reactors : Enhance heat/mass transfer for consistent purity (>95%) .

Q. How do metabolic pathways differ between in vitro and in vivo models for this compound?

  • Methodological Answer : In vitro hepatocyte assays often underestimate oxidative metabolism. Advanced approaches:

  • Stable Isotope Tracing : Use <sup>13</sup>C-labeled compound to track metabolites via LC-MS.
  • CYP450 Inhibition Assays : Identify isoforms (e.g., CYP3A4) responsible for hydroxylation.
  • Pharmacokinetic Modeling : Integrate in vitro clearance data with physiologically based pharmacokinetic (PBPK) models .

Q. What analytical methods resolve impurities from structurally similar derivatives?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid gradient to separate regioisomers.
  • Ion Mobility Spectrometry (IMS) : Differentiate conformers based on collision cross-section.
  • Nuclear Overhauser Effect (NOE) NMR : Assign spatial proximity of substituents to confirm identity .

Q. How do degradation products under accelerated stability conditions inform formulation design?

  • Methodological Answer : Stress testing (40°C/75% RH for 4 weeks) reveals:

  • Hydrolysis : Main pathway at pH <3, producing benzoic acid derivatives (LC-MS).
  • Oxidation : Use antioxidants (e.g., BHT) in lyophilized formulations to extend shelf life.
  • X-ray Powder Diffraction (XRPD) : Monitor crystallinity changes affecting solubility .

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